molecular formula C12H13BrN2O3 B3107593 Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate CAS No. 161468-56-0

Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate

Cat. No.: B3107593
CAS No.: 161468-56-0
M. Wt: 313.15 g/mol
InChI Key: NFMLPYJNKOCRBD-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate: is a synthetic organic compound that belongs to the class of benzoimidazole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a benzoimidazole core structure. Benzoimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

Chemistry:

    Catalysis: Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Enzyme Inhibition: This compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug development.

Medicine:

    Antimicrobial Activity: Benzoimidazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anticancer Activity: Research has indicated that benzoimidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells.

Industry:

    Material Science: This compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate typically involves the following steps:

    Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group in the benzoimidazole core can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The benzoimidazole core can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

    Substitution Products: Various substituted benzoimidazole derivatives.

    Reduction Products: Alcohol derivatives of the benzoimidazole core.

    Oxidation Products: Oxidized benzoimidazole derivatives.

Comparison with Similar Compounds

  • Tert-butyl 5-chloro-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
  • Tert-butyl 5-fluoro-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
  • Tert-butyl 5-iodo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate

Comparison:

  • Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
  • Unique Properties: Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate is unique due to the specific electronic and steric effects imparted by the bromine atom, which can affect its binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

tert-butyl 5-bromo-2-oxo-3H-benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)14-10(15)16/h4-6H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMLPYJNKOCRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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